molecular formula C17H18N2O4 B2716786 1-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 320419-79-2

1-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2716786
CAS No.: 320419-79-2
M. Wt: 314.341
InChI Key: QEERXEDLDIQNOJ-UHFFFAOYSA-N
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Description

1-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an allyl group, a dimethoxyphenyl group, and a dihydropyridinecarboxamide moiety. Its molecular formula is C18H20N2O4.

Preparation Methods

The synthesis of 1-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the allyl group: This step involves the alkylation of the nitrogen atom in the pyridine ring with an allyl halide.

    Attachment of the dimethoxyphenyl group: This can be done through a nucleophilic substitution reaction using a suitable dimethoxyphenyl derivative.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

1-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can be compared with similar compounds such as:

    N-allyl-4-aminobenzenesulfonamide: This compound also contains an allyl group and a sulfonamide moiety, but differs in its overall structure and functional groups.

    N-allylmethanesulfonamide: Another similar compound with an allyl group and a sulfonamide moiety, but with different substituents and properties.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-4-9-19-10-5-6-13(17(19)21)16(20)18-14-8-7-12(22-2)11-15(14)23-3/h4-8,10-11H,1,9H2,2-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEERXEDLDIQNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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